5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[3-fluoro-4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ZEN-3862 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the isoxazole ring and the subsequent introduction of the fluorophenyl and oxiranyl groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of ZEN-3862 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions: ZEN-3862 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in ZEN-3862.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
ZEN-3862 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of BET inhibition and to develop new BET inhibitors.
Biology: The compound is employed in research on gene expression regulation and chromatin remodeling.
Medicine: ZEN-3862 is investigated for its potential therapeutic effects in diseases such as cancer, inflammation, and neurological disorders.
Industry: The compound is used in the development of new drugs and as a tool in epigenetic research.
Mechanism of Action
ZEN-3862 exerts its effects by inhibiting BET proteins, specifically BRD4 (BD1) and BRD4 (BD2). These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. By inhibiting BRD4, ZEN-3862 disrupts the interaction between BET proteins and chromatin, leading to altered gene expression and potential therapeutic effects .
Comparison with Similar Compounds
ZEN-3862 is unique in its high specificity and potency for BRD4 (BD1) and BRD4 (BD2). Similar compounds include:
MI-503: Another BET inhibitor with different selectivity and potency profiles.
GSK046: A BET inhibitor with applications in inflammation and cancer research.
BRD4-IN-4: A selective inhibitor of BRD4 with distinct chemical properties.
Properties
Molecular Formula |
C19H17FN2O3 |
---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[[3-fluoro-4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one |
InChI |
InChI=1S/C19H17FN2O3/c1-11-19(12(2)25-21-11)14-4-6-18(23)22(9-14)8-13-3-5-15(16(20)7-13)17-10-24-17/h3-7,9,17H,8,10H2,1-2H3 |
InChI Key |
VQHDSZCBMWYGEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)C4CO4)F |
Origin of Product |
United States |
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